molecular formula C16H23NO2 B5722947 3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide

3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B5722947
M. Wt: 261.36 g/mol
InChI Key: FVWKNFHNKCKFNW-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a cyclopentyl group attached to the nitrogen atom of the amide, and a 2-methoxy-5-methylphenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopentylpropanoic acid with 2-methoxy-5-methylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The choice of solvents and reagents may also be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group of the amide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: Formation of 3-cyclopentyl-N-(2-hydroxy-5-methylphenyl)propan

Properties

IUPAC Name

3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-7-9-15(19-2)14(11-12)17-16(18)10-8-13-5-3-4-6-13/h7,9,11,13H,3-6,8,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWKNFHNKCKFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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